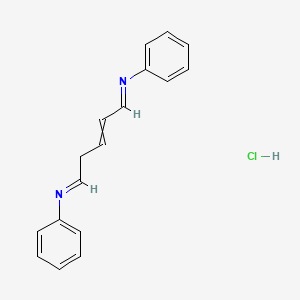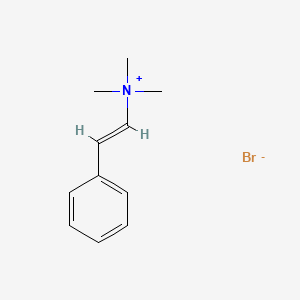
Trimethyl(2-phenylvinyl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-phenylvinyl)ammonium bromide is a quaternary ammonium compound with a phenylvinyl group attached to the nitrogen atom. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(2-phenylvinyl)ammonium bromide can be synthesized through the reaction of trimethylamine with 2-phenylvinyl bromide. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is often obtained in crystalline form and is packaged for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2-phenylvinyl)ammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: The major products include phenylvinyl ketones or aldehydes.
Reduction: The major products are phenylvinyl alcohols.
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-phenylvinyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of cell membrane interactions and as a surfactant in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of trimethyl(2-phenylvinyl)ammonium bromide involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced permeability of the cell membrane, facilitating the delivery of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide: A quaternary ammonium compound with a long alkyl chain, used as a surfactant and antiseptic.
Benzalkonium chloride: Another quaternary ammonium compound, widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst in organic synthesis.
Uniqueness
Trimethyl(2-phenylvinyl)ammonium bromide is unique due to its phenylvinyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with aromatic compounds and enhanced membrane permeability.
Eigenschaften
CAS-Nummer |
5395-28-8 |
|---|---|
Molekularformel |
C11H16BrN |
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
trimethyl-[(E)-2-phenylethenyl]azanium;bromide |
InChI |
InChI=1S/C11H16N.BrH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-10H,1-3H3;1H/q+1;/p-1/b10-9+; |
InChI-Schlüssel |
QFOUCGJCUTWNJC-RRABGKBLSA-M |
Isomerische SMILES |
C[N+](C)(C)/C=C/C1=CC=CC=C1.[Br-] |
Kanonische SMILES |
C[N+](C)(C)C=CC1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




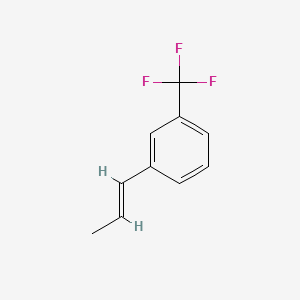
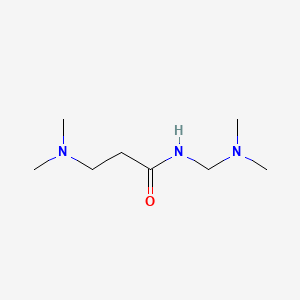
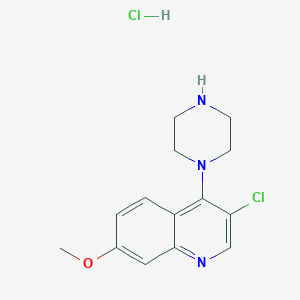

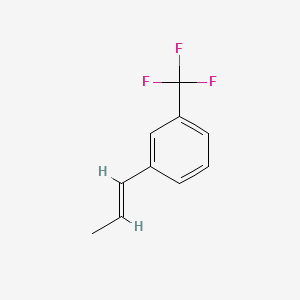
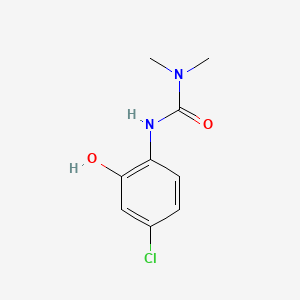
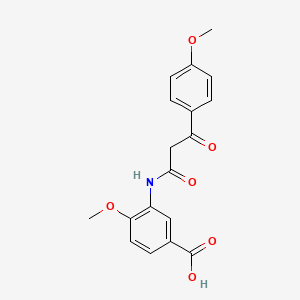
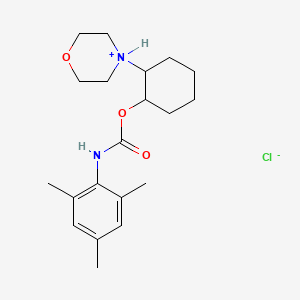
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
